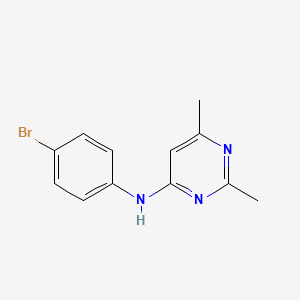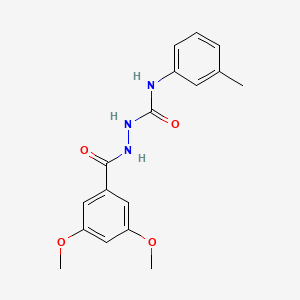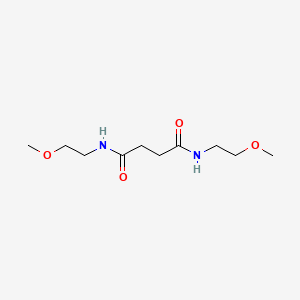![molecular formula C20H15F3N2O3S B4878739 2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4878739.png)
2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Descripción general
Descripción
2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is known to possess unique biochemical and physiological properties, which make it an attractive candidate for use in various scientific experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. It is also known to modulate the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide has been shown to possess various biochemical and physiological effects. It is known to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It also exhibits potent antioxidant activity, which helps in reducing oxidative stress and preventing damage to cells and tissues. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide in lab experiments is its potent biological activity. It is known to exhibit significant anti-inflammatory, antioxidant, and anticancer properties, which make it an attractive candidate for use in various studies related to these fields. However, one of the major limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions in which research related to 2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide can be carried out. Some of these include:
1. Investigating the mechanism of action of this compound in more detail to understand its effects on various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
2. Studying the potential of this compound as a therapeutic agent for various inflammatory diseases, neurodegenerative disorders, and infectious diseases.
3. Developing new and efficient methods for the synthesis of this compound to make it more readily available for use in various scientific experiments.
4. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that possesses unique biochemical and physiological properties. It has been extensively used in various scientific research applications related to inflammation, oxidative stress, and cancer cell proliferation. The complex synthesis method and potent biological activity of this compound make it an attractive candidate for use in various lab experiments. Further research in this field can lead to the development of new and improved therapies for various diseases.
Aplicaciones Científicas De Investigación
2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide has been extensively used in various scientific research applications. It is known to possess potent anti-inflammatory, antioxidant, and anticancer properties, which make it an attractive candidate for use in various studies related to these fields. It has also been used in studies related to cardiovascular diseases, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
2-(2-formylphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c21-20(22,23)15-6-3-4-13(8-15)9-16-10-24-19(29-16)25-18(27)12-28-17-7-2-1-5-14(17)11-26/h1-8,10-11H,9,12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCOQJNRJDGYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4878660.png)
![1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878674.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B4878687.png)
![ethyl 4-{[(2-furylmethyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4878690.png)
![methyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4878691.png)


![N,N-dibenzyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4878715.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4878719.png)
![3-ethyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878725.png)

![methyl 5-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4878729.png)

